molecular formula C23H32INO2 B14692655 N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide CAS No. 29810-82-0

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide

Cat. No.: B14692655
CAS No.: 29810-82-0
M. Wt: 481.4 g/mol
InChI Key: AZJUIOMBUXFLOT-UHFFFAOYSA-N
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Description

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide is a complex organic compound with the molecular formula C23H32INO2 and a molecular weight of 481.418 g/mol This compound features a naphthalene core substituted with a dodecyl chain, a hydroxy group, an iodine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide typically involves multiple steps, starting from the naphthalene core. One common method includes the iodination of naphthalene followed by the introduction of the hydroxy and carboxamide groups. The dodecyl chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the iodine atom can yield various substituted naphthalene derivatives .

Scientific Research Applications

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of the carboxamide group allows it to form hydrogen bonds with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects .

Properties

CAS No.

29810-82-0

Molecular Formula

C23H32INO2

Molecular Weight

481.4 g/mol

IUPAC Name

N-dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide

InChI

InChI=1S/C23H32INO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27)

InChI Key

AZJUIOMBUXFLOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)I)O

Origin of Product

United States

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